molecular formula C18H17F3N2O4 B1226675 3,3,3-Trifluoro-2-[[(4-hydroxyanilino)-oxomethyl]amino]-2-phenylpropanoic acid ethyl ester

3,3,3-Trifluoro-2-[[(4-hydroxyanilino)-oxomethyl]amino]-2-phenylpropanoic acid ethyl ester

Cat. No. B1226675
M. Wt: 382.3 g/mol
InChI Key: XNQRDTCMTZHLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-trifluoro-2-[[(4-hydroxyanilino)-oxomethyl]amino]-2-phenylpropanoic acid ethyl ester is a N-carbamoyl-amino acid.

Scientific Research Applications

Synthetic Applications

  • Esters from Perfluoro-compounds : Research by Banks, Berry, and Moore (1969) describes the reaction of perfluoro-(2-methyl-2H-azirine) with ethanol to yield ethyl 2-ethoxy-3,3,3-trifluoro-2-hydroxy- and 3,3,3-trifluoro-2,2-dihydroxy-propionate. This indicates the potential of perfluorinated compounds in synthesizing similar esters (Banks, Berry, & Moore, 1969).

  • Synthesis of Fluorine-Containing Pyrroles : A study by Okada et al. (1992) outlines a method for obtaining N-(4,4,4-Trifluoro-3-oxo-1-butenyl) amino acid esters, α-aminoacetophenones, and aminoacetonitriles, which can serve as precursors for fluorine-containing pyrroles (Okada, Masuda, Hojo, & Inoue, 1992).

  • Synthesis of Anti-Cancer Drug Derivatives : Buss, Coe, and Tatlow (1986) synthesized a difluoro-derivative of the anti-cancer drug chlorambucil, indicating the role of fluorinated compounds in drug derivative synthesis (Buss, Coe, & Tatlow, 1986).

  • Functionalization of Non-Steroidal Anti-Inflammatory Drugs : Khudina et al. (2020) discussed the synthesis of fluorine-containing analogues of non-steroidal anti-inflammatory drugs by reacting polyfluoroalkyl-containing 3- and 2-oxo esters (Khudina, Burgart, & Saloutin, 2020).

Analytical and Characterization Applications

  • Characterization of Amino Acid Derivatives : Vatankhah and Moini (1994) described the use of ethyl chloroformate and trifluoroethanol for rapid reaction with amino acids to form derivatives, aiding in the molecular ion characterization in mass spectrometry (Vatankhah & Moini, 1994).

  • Synthesis and Analysis of Amino Acid Enantiomers : Abe et al. (1996) utilized derivatives of amino acids, including those with trifluoroethyl groups, for the rapid separation of enantiomeric isomers using gas chromatography (Abe, Fujimoto, Nishiyama, Terada, & Nakahara, 1996).

properties

Product Name

3,3,3-Trifluoro-2-[[(4-hydroxyanilino)-oxomethyl]amino]-2-phenylpropanoic acid ethyl ester

Molecular Formula

C18H17F3N2O4

Molecular Weight

382.3 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(4-hydroxyphenyl)carbamoylamino]-2-phenylpropanoate

InChI

InChI=1S/C18H17F3N2O4/c1-2-27-15(25)17(18(19,20)21,12-6-4-3-5-7-12)23-16(26)22-13-8-10-14(24)11-9-13/h3-11,24H,2H2,1H3,(H2,22,23,26)

InChI Key

XNQRDTCMTZHLJL-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC(=O)NC2=CC=C(C=C2)O

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,3-Trifluoro-2-[[(4-hydroxyanilino)-oxomethyl]amino]-2-phenylpropanoic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
3,3,3-Trifluoro-2-[[(4-hydroxyanilino)-oxomethyl]amino]-2-phenylpropanoic acid ethyl ester
Reactant of Route 3
3,3,3-Trifluoro-2-[[(4-hydroxyanilino)-oxomethyl]amino]-2-phenylpropanoic acid ethyl ester
Reactant of Route 4
3,3,3-Trifluoro-2-[[(4-hydroxyanilino)-oxomethyl]amino]-2-phenylpropanoic acid ethyl ester
Reactant of Route 5
3,3,3-Trifluoro-2-[[(4-hydroxyanilino)-oxomethyl]amino]-2-phenylpropanoic acid ethyl ester
Reactant of Route 6
3,3,3-Trifluoro-2-[[(4-hydroxyanilino)-oxomethyl]amino]-2-phenylpropanoic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.